molecular formula C12H17NO B7517809 (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol

(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol

Cat. No. B7517809
M. Wt: 191.27 g/mol
InChI Key: GTRJGGQNXFHOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol, also known as ETHQNM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETHQNM is a bicyclic compound that belongs to the class of tetrahydroquinolines, which have been found to exhibit various biological activities. In

Mechanism of Action

The exact mechanism of action of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems. Studies have shown that (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol can increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in mood regulation, attention, and memory. Additionally, (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has been found to exhibit antibacterial and antifungal activities. In vivo studies have shown that (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol can enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol in lab experiments is its ability to modulate various neurotransmitter systems, which makes it a useful tool for studying the neurobiology of various diseases. Additionally, (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol. One area of research is the development of more efficient synthesis methods for (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol, which could improve the yield and purity of the final product. Another area of research is the development of more potent analogs of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol, which could exhibit enhanced biological activities. Additionally, future research could focus on the use of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In pharmacology, (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. In neuroscience, (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has been found to enhance cognitive function and memory.

properties

IUPAC Name

(1-ethyl-3,4-dihydro-2H-quinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-6,10,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJGGQNXFHOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol

Synthesis routes and methods

Procedure details

To a stirred solution of 1-Ethyl-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid methyl ester (123 mg, 0.56 mmol) in 1.5 mL of Et2O at 0° C. under nitrogen. LAH (1M in Et2O) was added dropwise with vigorous gas evolution and a white precipitate formation. After 30 min., TLC in 3/7 EtOAc/hexane showed complete loss of s.m. and appearance of a clean lower rf spot. The reaction was carefully quenched with 15% NaOH (3 mL) and 3 mL of Et2O was added and the mixture stirred rapidly at RT for 15 nin. The layers were separated and the aqueous layer extracted 1×10 mL with Et2O. The organics were combined, dried (MgSO4), filtered and concentrated to a clear oil corresponding to the desired alcohol (105 mg, 95%).
Name
1-Ethyl-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid methyl ester
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

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